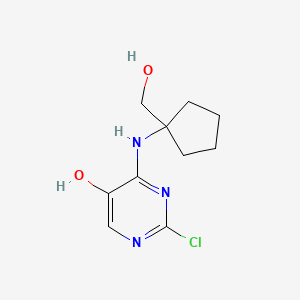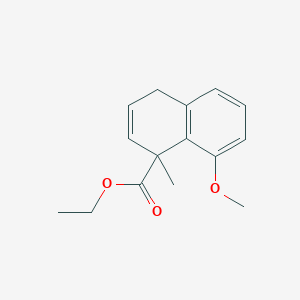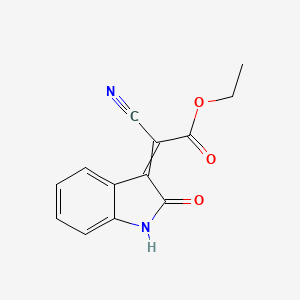
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a chemical compound that belongs to the class of indolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with isatin derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indolinone derivatives.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)propanoate
- (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)butanoate
Uniqueness
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ethyl ester group and cyano group contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C13H10N2O3 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
USFZCQWVLYCKDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



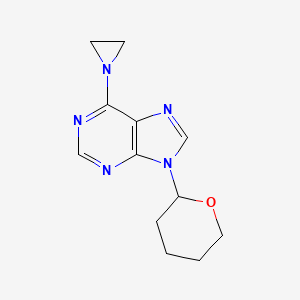

![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)

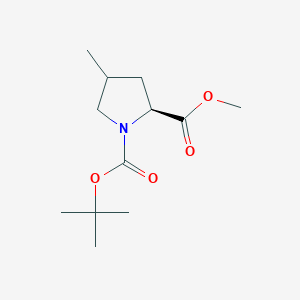
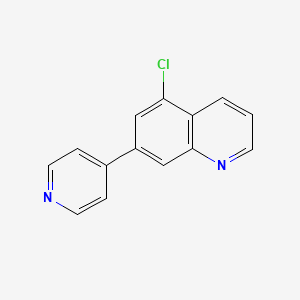

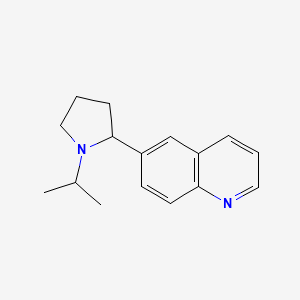

![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
